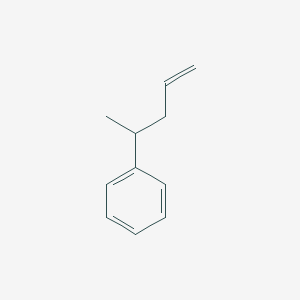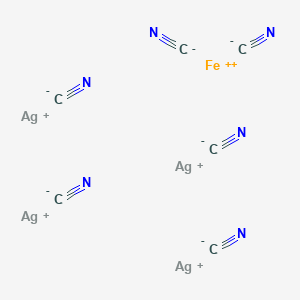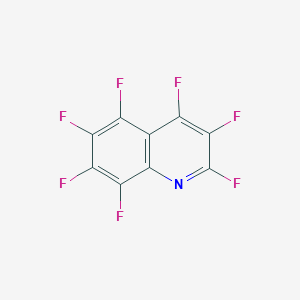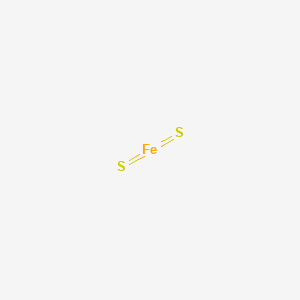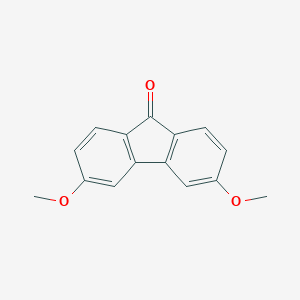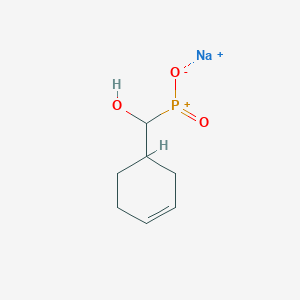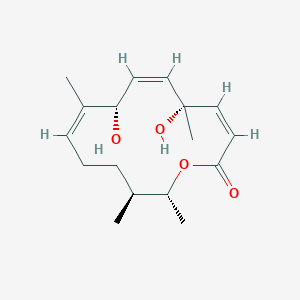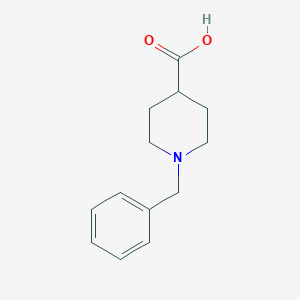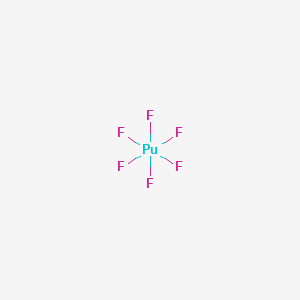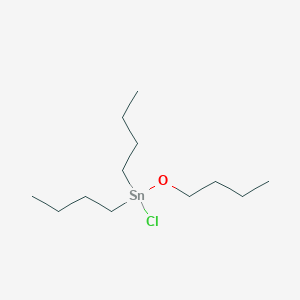
Flavodate disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavodate disodium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. This compound is a derivative of flavonoids, which are natural compounds found in plants and have been shown to possess various health benefits. Flavonoids have been extensively studied for their antioxidant and anti-inflammatory properties, and this compound is no exception.
Mécanisme D'action
The mechanism of action of flavodate disodium is not fully understood. However, it is believed that it exerts its effects by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its potential therapeutic effects. Additionally, this compound has been shown to have anti-cancer properties, making it a promising candidate for cancer research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using flavodate disodium in lab experiments is its relatively low cost and easy synthesis method. Additionally, this compound has been shown to possess various health benefits, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on flavodate disodium. One potential direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, more research is needed to investigate the potential side effects of this compound and its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research areas. Its antioxidant and anti-inflammatory properties, as well as its potential anti-cancer properties, make it a promising candidate for future research. However, more research is needed to fully understand its mechanism of action and potential therapeutic effects.
Méthodes De Synthèse
Flavodate disodium can be synthesized using a simple chemical reaction between sodium hydroxide and flavonoids. The reaction results in the formation of a yellow-colored powder, which is the this compound. The synthesis process is relatively straightforward and can be easily reproduced in a laboratory setting.
Applications De Recherche Scientifique
Flavodate disodium has been extensively studied for its potential applications in various scientific research areas. It has been shown to possess antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to have anti-cancer properties, making it a promising candidate for cancer research.
Propriétés
Numéro CAS |
13358-62-8 |
|---|---|
Formule moléculaire |
C19H12Na2O8 |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
disodium;2-[5-(carboxylatomethoxy)-4-oxo-2-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C19H14O8.2Na/c20-13-8-14(11-4-2-1-3-5-11)27-16-7-12(25-9-17(21)22)6-15(19(13)16)26-10-18(23)24;;/h1-8H,9-10H2,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
Clé InChI |
NZWVXAWPZJOYKP-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC(=O)[O-])OCC(=O)[O-].[Na+].[Na+] |
Autres numéros CAS |
13358-62-8 |
Numéros CAS associés |
37470-13-6 (Parent) |
Synonymes |
2-phenyl-5,7-dioxyacetate-benzo- gamma-pyrone 2-phenyl-gamma-benzopyrone-5,7-dioxyacetate flavodic acid flavodic acid sodium salt flavodic acid, disodium salt Intercyton Pericel |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




